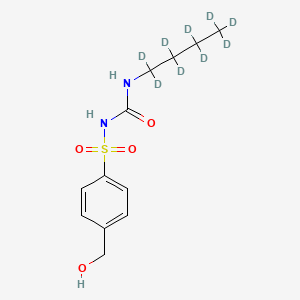

Hydroxy Tolbutamide-d9

Vue d'ensemble

Description

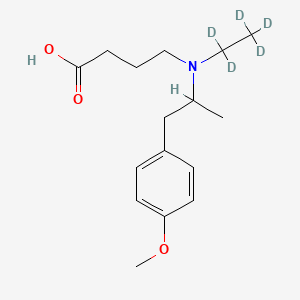

Hydroxy Tolbutamide-d9 is a stable isotope labelled metabolite of Tolbutamide . It is formed by the cytochrome CYP2CIIC8 and IIC9 subfamily of P450 enzymes . It is used for pharmaceutical analytical testing .

Synthesis Analysis

The synthesis of this compound involves the use of tolbutamide as a substrate. The enzyme activities using fluorometric substrates and liquid chromatography– tandem mass spectrometry with tolbutamide (CYP2C9) were assayed .Molecular Structure Analysis

The molecular formula of this compound is C12 2H9 H9 N2 O4 S . It has a molecular weight of 295.40 .Chemical Reactions Analysis

This compound is a metabolite of Tolbutamide, which is an antidiabetic drug. It is formed by the cytochrome CYP2CIIC8 and IIC9 subfamily of P450 enzymes .Physical and Chemical Properties Analysis

This compound is a neat product . It has a molecular weight of 295.40 . The product is stable isotope labelled .Applications De Recherche Scientifique

Recherche pharmacogénique

Hydroxy Tolbutamide-d9 est utilisé dans la recherche pharmacogénique, en particulier dans l'étude des variantes de CYP2C9 et CYP2C19 {svg_1}. Ce sont des pharmacogenes hautement polymorphes, et la compréhension de leur variabilité peut aider à personnaliser la thérapie avec des médicaments qui sont des substrats pour les enzymes codées par ces gènes {svg_2}. Le composé est utilisé dans des tests pour déterminer les activités enzymatiques {svg_3}.

Études de métabolisme des médicaments

Le composé est utilisé dans les études de métabolisme des médicaments. Par exemple, il est utilisé dans des tests pour mesurer l'activité de CYP2C9, une enzyme hépatique impliquée dans le métabolisme des médicaments {svg_4}. Comprendre comment cette enzyme métabolise les médicaments peut aider à prédire comment différents individus réagiront aux médicaments {svg_5}.

Formulation et évaluation des liposomes

This compound est utilisé dans la formulation et l'évaluation des liposomes pour les systèmes de délivrance de médicaments à libération prolongée {svg_6}. Les liposomes sont de petites vésicules artificielles qui peuvent être créées à partir de cholestérol et de phospholipides naturels non toxiques {svg_7}. Le composé est préparé sous forme de système de délivrance de médicaments liposomique en utilisant des techniques telles que la méthode de dispersion physique et la méthode d'injection d'éther {svg_8}.

Études de stabilité

Le composé est utilisé dans les études de stabilité pour les formulations pharmaceutiques {svg_9}. Par exemple, il est utilisé pour étudier la stabilité des formulations liposomiques à différentes températures {svg_10}. Ces études peuvent aider à déterminer les conditions de stockage optimales pour les formulations pharmaceutiques {svg_11}.

Matériau de référence en toxicologie pharmaceutique

This compound est utilisé comme matériau de référence en toxicologie pharmaceutique {svg_12}. Il peut être utilisé pour calibrer des instruments et valider des méthodes analytiques dans des études toxicologiques {svg_13}.

Recherche et développement dans l'industrie pharmaceutique

Le composé est utilisé dans la recherche et le développement de nouveaux médicaments dans l'industrie pharmaceutique {svg_14} {svg_15}. Il peut être utilisé dans des études précliniques pour étudier la pharmacocinétique et la pharmacodynamie de nouveaux candidats médicaments {svg_16} {svg_17}.

Mécanisme D'action

Target of Action

Hydroxy Tolbutamide-d9, a deuterated analog of the metabolite hydroxy tolbutamide, primarily targets the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

This compound, like its parent compound tolbutamide, belongs to the sulfonylurea class of insulin secretagogues . It acts by directly stimulating the acute release of insulin from functioning β cells of pancreatic islet tissue . This process involves a sulfonylurea receptor (receptor 1) on the β cell . The exact mechanism of this interaction remains unknown .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating the release of insulin, it increases both basal insulin secretion and meal-stimulated insulin release . Additionally, it enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Pharmacokinetics

This compound is metabolized in the liver, primarily via the CYP2C9 enzyme, to form mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75% to 85% of this compound and its metabolites are excreted in urine, with the remainder excreted in feces .

Result of Action

The action of this compound results in a decrease in blood glucose levels in patients with non-insulin-dependent diabetes mellitus (NIDDM) . By stimulating insulin secretion, it promotes the uptake and storage of glucose, thereby lowering blood glucose levels . Due to its mechanism of action, it may cause hypoglycemia and requires consistent food intake to decrease this risk .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . Furthermore, the drug’s effectiveness can be affected by the patient’s diet and exercise regimen . It’s also worth noting that this compound, like all sulfonylureas, requires the pancreas to be able to produce insulin for the drug to work .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Hydroxy Tolbutamide-d9 is a metabolite of Tolbutamide . It is metabolized by CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .

Cellular Effects

Its parent compound, Tolbutamide, is known to stimulate the secretion of insulin by the pancreas . This suggests that this compound may also influence cellular processes related to insulin secretion and glucose metabolism.

Molecular Mechanism

Tolbutamide, the parent compound, is known to stimulate the acute release of insulin from functioning beta cells of pancreatic islet tissue . This process involves a sulfonylurea receptor on the beta cell . It is plausible that this compound may exert its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

It is known that the compound is used as an internal standard in mass spectrometry, suggesting that it has good stability for such applications .

Metabolic Pathways

This compound is a metabolite of Tolbutamide and is metabolized by CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 family, which is involved in the metabolism of a wide range of substances, including drugs and other xenobiotics .

Propriétés

IUPAC Name |

1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRHYONYKZIRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205824 | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5719-85-7, 1185112-19-9 | |

| Record name | Hydroxytolbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYMETHYLTOLBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.